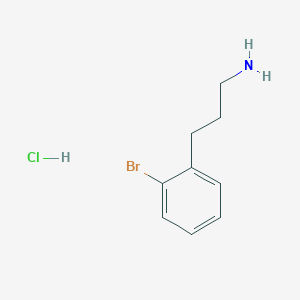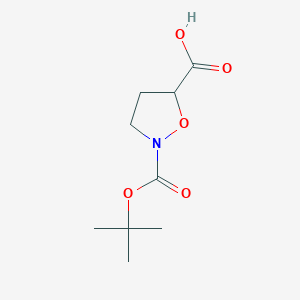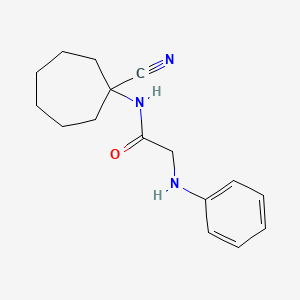
3-(2-Bromophenyl)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)propan-1-amine;hydrochloride, also known as bupropion hydrochloride, is a chemical compound that is commonly used as an antidepressant and smoking cessation aid. It was first synthesized in 1966 by Narinder Singh, and since then, it has been extensively studied for its pharmacological properties and applications in the medical field.
Aplicaciones Científicas De Investigación
Biopolymer Applications in Metal Ion Chelation
Chitosan Applications in Contaminant Removal
Chitosan, a biopolymer, has shown promise in chelating metal ions in near-neutral solutions, complexing anions in acidic solutions, and coagulating negatively charged contaminants. This versatility suggests potential applications for "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in environmental remediation or water treatment, given its structural analogy or potential for functionalization (Guibal et al., 2006).
Antimicrobial Potential of Biopolymers
Antimicrobial Activity of Eugenol and Derivatives
Eugenol, a natural compound found in essential oils, has demonstrated significant antimicrobial activity. This indicates that compounds like "this compound," especially if structurally related or capable of being functionalized with similar active groups, may have applications in developing antimicrobial agents or in food preservation (Marchese et al., 2017).
Environmental Remediation
PFAS Removal with Amine-Functionalized Sorbents
The removal of persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a significant environmental challenge. Amine-containing sorbents have been identified as effective for PFAS control, suggesting that "this compound," through its amine functionality, might offer utility in treating contaminated water sources (Ateia et al., 2019).
Chemical Warfare Agent Degradation
Degradation Products and Toxicity
Understanding the degradation pathways and products of chemical warfare agents is crucial for environmental and occupational health. Research into compounds that can either neutralize these agents or serve as indicators of their presence could benefit from incorporating "this compound" in studies, especially if it can participate in relevant chemical reactions (Munro et al., 1999).
Mecanismo De Acción
The exact biochemical pathways affected would depend on the specific targets of this compound, but they could involve the dopaminergic, adrenergic, and serotonergic pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and duration of action. These properties can be affected by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s metabolic rate .
The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the cell types it affects. For example, increased monoamine neurotransmission could lead to changes in neuronal firing rates, gene expression, and intracellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions could promote the formation of the protonated (charged) form of the compound, which might affect its ability to cross cell membranes .
Propiedades
IUPAC Name |
3-(2-bromophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORQCMNCIKJWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)


![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)


![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
